molecular formula C10H10N2S B14368157 2-Methyl-3-(thiophen-2-ylmethyl)pyrazine CAS No. 94279-28-4

2-Methyl-3-(thiophen-2-ylmethyl)pyrazine

Cat. No.: B14368157
CAS No.: 94279-28-4
M. Wt: 190.27 g/mol
InChI Key: TUHNNOHMTDQQLQ-UHFFFAOYSA-N
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Description

2-Methyl-3-(thiophen-2-ylmethyl)pyrazine is a heterocyclic compound that contains both a pyrazine ring and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(thiophen-2-ylmethyl)pyrazine can be achieved through several methods. One common approach involves the cyclization of α-aminoketones or α-aminoaldehydes, which can be obtained through the condensation of a 1,2-diketone with a 1,2-diamine . Another method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant reaction conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(thiophen-2-ylmethyl)pyrazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: N-bromosuccinimide (NBS)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Methyl-3-(thiophen-2-ylmethyl)pyrazine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-3-(thiophen-2-ylmethyl)pyrazine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-3-(thiophen-2-ylmethyl)pyrazine is unique due to the presence of both a pyrazine ring and a thiophene ring in its structure. This combination imparts distinct chemical and physical properties, making it different from other similar compounds. The thiophene ring, in particular, contributes to its aromaticity and potential reactivity in various chemical reactions .

Properties

CAS No.

94279-28-4

Molecular Formula

C10H10N2S

Molecular Weight

190.27 g/mol

IUPAC Name

2-methyl-3-(thiophen-2-ylmethyl)pyrazine

InChI

InChI=1S/C10H10N2S/c1-8-10(12-5-4-11-8)7-9-3-2-6-13-9/h2-6H,7H2,1H3

InChI Key

TUHNNOHMTDQQLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN=C1CC2=CC=CS2

Origin of Product

United States

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